![molecular formula C18H11NO5 B2526717 (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one CAS No. 140399-54-8](/img/structure/B2526717.png)
(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one
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Description
The compound "(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl acryloyl moiety suggests potential for enhanced biological activity, making it a valuable target for synthesis and study .
Synthesis Analysis
The synthesis of related chromen-2-one derivatives typically involves condensation reactions. For instance, the synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylates was achieved through a base-catalyzed tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates under mild conditions, yielding good to excellent yields . Similarly, a molecular hybridization method was employed to synthesize a coumarin-based chalcone derivative, which is structurally related to the compound of interest, by reacting 3-acetylcoumarin with an appropriate aldehyde using a Claisen–Schmidt reaction . These methods provide a foundation for the synthesis of "(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one" by potentially adapting the aldehyde component to include a 3-nitrophenyl substituent.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by spectroscopic techniques such as FTIR, HRESI-MS, and NMR spectroscopy . The structure of the compound of interest would likely be confirmed using similar methods. The presence of the nitro group and the acryloyl linkage in the compound would be expected to influence the electronic distribution within the molecule, which can be studied using density functional theory (DFT) calculations to predict the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Chromen-2-one derivatives are known to undergo various chemical reactions. For example, the reaction of 3-nitro-2H-chromenes with nucleophiles such as enamines and aniline has been demonstrated, leading to products with confirmed structures via X-ray structural analysis . The compound "(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one" would also be expected to participate in similar nucleophilic addition reactions due to the presence of the electron-withdrawing nitro group, which activates the chromene ring towards nucleophilic attack.
Physical and Chemical Properties Analysis
The physical properties such as melting points of chromen-2-one derivatives are typically determined using standard laboratory equipment . The chemical properties, including antioxidant activity, can be assessed using assays such as the DPPH test for antiradical activity and the o-phenanthroline method for chelating properties . The nitro group in the compound of interest is likely to influence these properties, potentially enhancing the molecule's reactivity as an antioxidant.
Scientific Research Applications
1. Cytotoxicity Studies
(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one and its derivatives have been studied for their cytotoxic properties. Research indicates that these compounds exhibit significant cytotoxicity against human breast cancer cell lines, as shown in a study where novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety were synthesized and evaluated for their cytotoxic effects using a tetrazolium colorimetric assay (Mahdavi et al., 2016).
2. Antimalarial Potential
The compound and related structures have shown potential in antimalarial treatment. A study on the design, synthesis, and biological evaluation of novel 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, including 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one, revealed micromolar potency against both chloroquine-sensitive and chloroquine-resistant strains of malaria (Patel et al., 2012).
3. Antioxidant Activity
Studies have also explored the antioxidant properties of these compounds. For instance, derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one have demonstrated significant antioxidant activity, as highlighted in research where 15 derivatives were synthesized and their antiradical activity was evaluated using the DPPH test (Shatokhin et al., 2021).
4. Antibacterial and Antifungal Properties
This class of compounds has also been investigated for its potential in fighting bacterial and fungal infections. A study reported the synthesis and in vitro evaluation of antimicrobial activities of enaminone-based heterocyclic compounds derived from 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, demonstrating notable antimicrobial effects (Azab et al., 2016).
properties
IUPAC Name |
3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-16(9-8-12-4-3-6-14(10-12)19(22)23)15-11-13-5-1-2-7-17(13)24-18(15)21/h1-11H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXIONAUCAVFJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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